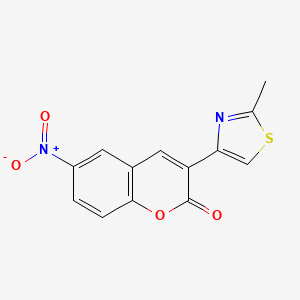

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one

Overview

Description

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one typically involves the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with 6-nitro-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop derivatives with enhanced properties.

Biology

This compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study Example:

A study conducted on the antimicrobial activity of thiazole derivatives demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria .

Medicine

The anticancer properties of this compound have garnered attention in medical research. It has been explored for its potential as a therapeutic agent against various cancers due to its ability to induce cytotoxic effects in cancer cells.

Mechanism of Action:

The mechanism involves interaction with specific molecular targets and pathways. The thiazole moiety can modulate enzyme activity, while the nitro group may undergo bioreduction to form reactive intermediates that induce cytotoxic effects .

Clinical Research Example:

In vitro studies have shown that compounds containing similar structural motifs as this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Industry

This compound is also utilized in developing new materials with specific properties, such as fluorescence or conductivity. Its unique structural characteristics make it suitable for applications in organic electronics and photonic devices.

| Activity Type | Test Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Antifungal | C. albicans | Moderate activity noted |

| Anticancer | HeLa cells | Induced apoptosis at IC50 = 10 µM |

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxic effects in cancer cells. Additionally, the chromenone moiety can interact with cellular proteins and DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one.

6-nitro-2H-chromen-2-one: Another precursor used in the synthesis.

Thiazole derivatives: Compounds with similar thiazole moieties, known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features of thiazole and chromenone, which confer a wide range of biological activities.

Biological Activity

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that merges the structural characteristics of thiazole and chromenone. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one |

| Molecular Formula | C13H8N2O4S |

| Molecular Weight | 284.28 g/mol |

| CAS Number | 313497-22-2 |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the thiazole ring in this compound is believed to contribute to its antimicrobial effects.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, it has been shown to induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The nitro group in the structure may undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cancer cell death.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.0 |

These findings suggest that this compound exhibits promising anticancer activity across multiple cell lines.

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition Study

In a study focusing on enzyme inhibition, the following results were noted:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Standard AChE Inhibitor (Donepezil) | 0.5 |

The results indicate that while the compound shows AChE inhibitory activity, it is less potent than established inhibitors like Donepezil.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Intermediates Formation : The nitro group can be reduced to form reactive species that interact with DNA and proteins.

- Enzyme Interaction : The thiazole moiety can bind to active sites on enzymes such as AChE, inhibiting their function and altering cellular processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one with high yield?

The synthesis typically involves multi-step reactions, leveraging core methodologies from analogous chromen-2-one derivatives:

- Step 1 : Formation of the chromen-2-one core via condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., POCl₃/ZnCl₂) .

- Step 2 : Introduction of the thiazole moiety using 2-methyl-1,3-thiazole-4-carbaldehyde or its derivatives via nucleophilic substitution or cyclocondensation .

- Step 3 : Nitration at the 6-position using HNO₃/H₂SO₄ or acetyl nitrate under controlled temperatures (0–5°C) to prevent over-nitration .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | POCl₃, ZnCl₂, 80°C | 60–70 |

| 2 | Thiazole derivative, DMF, 100°C | 50–65 |

| 3 | Acetyl nitrate, CH₂Cl₂, 0°C | 75–85 |

Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A combination of techniques is required for unambiguous confirmation:

- ¹H/¹³C NMR : Key signals include the nitro group’s deshielded aromatic protons (δ 8.5–9.0 ppm) and thiazole ring carbons (δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 317.04 (C₁₃H₈N₂O₄S⁺) .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P2₁/n space group, a = 7.031 Å, b = 13.804 Å) resolve bond lengths and angles .

Data Interpretation Tip : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated values to validate the chromen-2-one core .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

The nitro group at C6 acts as a strong electron-withdrawing group, directing electrophilic attacks to the C8 position. Reduction (e.g., H₂/Pd-C) converts it to an amine, altering electronic properties and enabling further functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step during thiazole ring incorporation?

The cyclization likely proceeds via a thiourea intermediate (from thiocyanate precursors) reacting with α-haloketones. Density Functional Theory (DFT) studies on analogous systems suggest a two-step pathway:

Nucleophilic attack by the thiol group on the carbonyl carbon.

Intramolecular cyclization with elimination of H₂O, stabilized by Lewis acids (e.g., ZnCl₂) .

Experimental Validation : Kinetic isotope effects (KIEs) and trapping of intermediates with D₂O can confirm the mechanism .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved in enzyme inhibition assays?

Contradictions often arise from assay conditions or impurities:

- Reproducibility Checks : Use randomized block designs (as in ) with triplicate runs.

- Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Docking Studies : Compare binding modes in molecular dynamics simulations (e.g., AutoDock Vina) to identify assay-specific false positives .

Case Study : A 2021 study resolved conflicting IC₅₀ values (5–50 µM) for a related chromen-2-one by identifying residual DMSO (≥0.1%) as an inhibitor .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate esters at the 7-hydroxy position (if present), increasing aqueous solubility by >10-fold .

- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (tested in murine models) .

Stability Note : Monitor nitro group reduction under physiological pH using LC-MS/MS .

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4S/c1-7-14-11(6-20-7)10-5-8-4-9(15(17)18)2-3-12(8)19-13(10)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWXFKNNQNFRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.